3-[4-(1H-pyrrol-1-yl)phenyl]-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
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Overview
Description
3-[4-(1H-Pyrrol-1-yl)phenyl]-5-(2-thienylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrrole, phenyl, thienyl, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-Pyrrol-1-yl)phenyl]-5-(2-thienylmethyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Coupling Reactions: The final compound is obtained by coupling the pyrrole and oxadiazole intermediates with a thienylmethyl group through various coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1H-Pyrrol-1-yl)phenyl]-5-(2-thienylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[4-(1H-Pyrrol-1-yl)phenyl]-5-(2-thienylmethyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-[4-(1H-Pyrrol-1-yl)phenyl]-5-(2-thienylmethyl)-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(1H-Pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
- 5-(2-Thienylmethyl)-1,2,4-oxadiazole
- 4-(1H-Pyrrol-1-yl)phenyl derivatives
Uniqueness
3-[4-(1H-Pyrrol-1-yl)phenyl]-5-(2-thienylmethyl)-1,2,4-oxadiazole is unique due to its combination of pyrrole, phenyl, thienyl, and oxadiazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C17H13N3OS |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-(4-pyrrol-1-ylphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H13N3OS/c1-2-10-20(9-1)14-7-5-13(6-8-14)17-18-16(21-19-17)12-15-4-3-11-22-15/h1-11H,12H2 |
InChI Key |
FZGCFWWGKRKOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)CC4=CC=CS4 |
Origin of Product |
United States |
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